

TMP920: A Comparative Analysis of Cross-Reactivity with ROR Isoforms

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Compound of Interest

Compound Name: *TMP920*

Cat. No.: *B611410*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **TMP920**'s interaction with Retinoid-related Orphan Receptor (ROR) isoforms, supported by experimental data. **TMP920** is recognized as a highly potent and selective antagonist of ROR γ t, a key transcription factor in the differentiation of T helper 17 (Th17) cells.^{[1][2]} Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases, making ROR γ t an attractive therapeutic target.^{[1][3]}

This guide details the cross-reactivity of **TMP920** with other ROR isoforms, namely ROR α and ROR β , presenting key quantitative data, the experimental methodologies used to obtain this data, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Selectivity of TMP920

The inhibitory activity of **TMP920** against the three ROR isoforms was determined using a cell-based nuclear receptor reporter assay. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

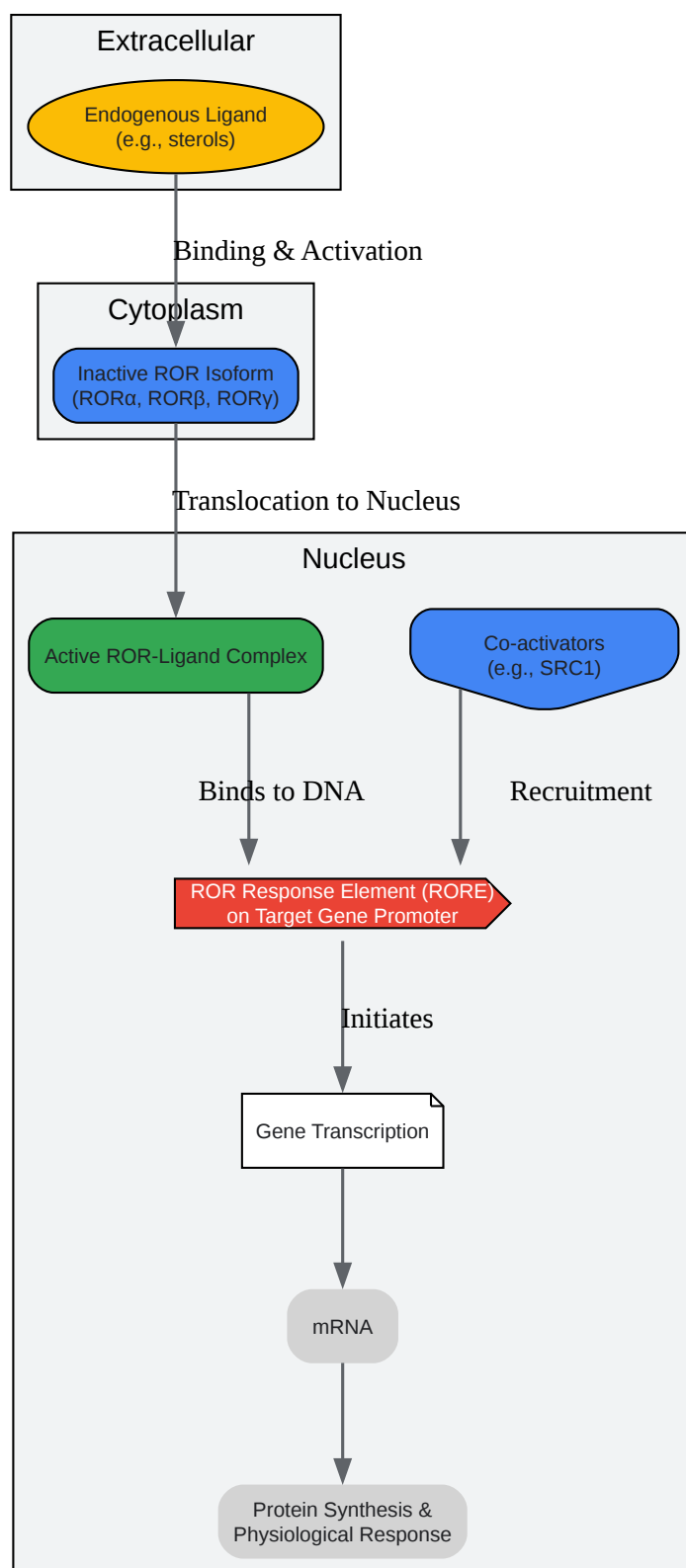
Isoform	TMP920 IC ₅₀ (μ M)
ROR γ	1.1 ^[4]
ROR α	1.24
ROR β	1.39

Table 1: **TMP920** IC50 values against ROR isoforms in a cell-based nuclear receptor reporter assay.

In a biochemical Förster Resonance Energy Transfer (FRET) assay, **TMP920** was shown to inhibit the binding of ROR γ t to the SRC1 peptide with an IC50 of 0.03 μ M.

ROR Signaling Pathway

Retinoid-related orphan receptors (RORs) are a family of nuclear receptors that act as ligand-dependent transcription factors. Upon binding to their endogenous ligands, RORs translocate to the nucleus and bind to ROR Response Elements (ROREs) in the promoter regions of their target genes. This binding event, along with the recruitment of co-activators or co-repressors, modulates the transcription of genes involved in a wide array of physiological processes, including development, metabolism, immunity, and circadian rhythm. ROR α is involved in cerebellar development and lipid metabolism, ROR β plays a role in the development of the retina and circadian rhythm, and ROR γ t is a master regulator of Th17 cell differentiation.



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ROR Signaling Pathway

Experimental Protocols

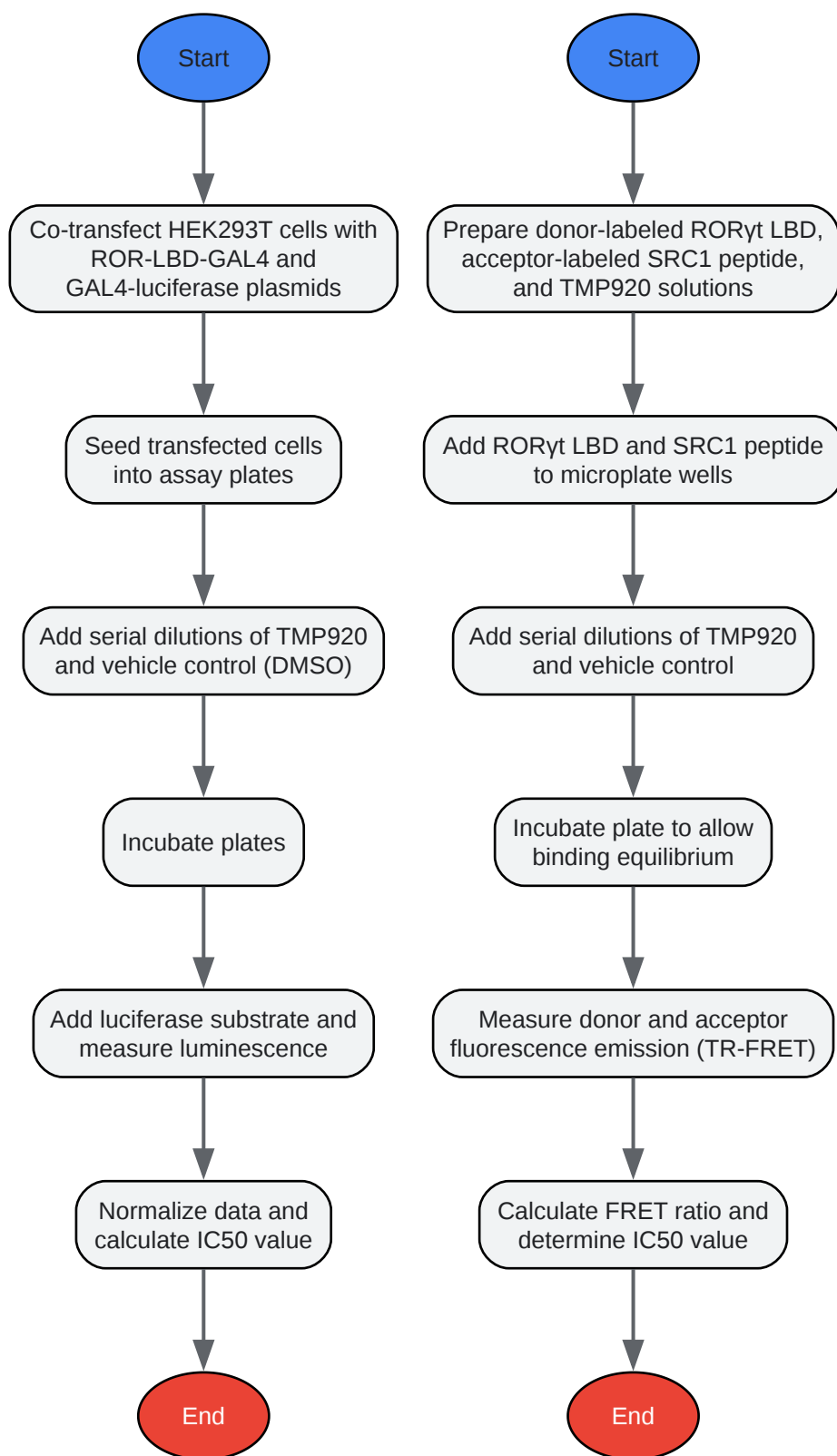
Cell-Based Nuclear Receptor Reporter Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of a specific ROR isoform in a cellular context.

Principle: HEK293T cells are co-transfected with two plasmids. The first plasmid expresses a fusion protein consisting of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of the ROR isoform of interest (ROR α , ROR β , or ROR γ t). The second plasmid contains a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When the ROR LBD is activated, the fusion protein binds to the UAS and drives the expression of luciferase. An inhibitor will prevent this activation, leading to a decrease in the luciferase signal.

Protocol:

- **Cell Culture and Transfection:** HEK293T cells are cultured to ~80% confluency. The cells are then co-transfected with the ROR-LBD-GAL4 expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
- **Compound Treatment:** Following transfection, the cells are seeded into assay plates. **TMP920** is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated to allow for compound treatment and reporter gene expression.
- **Luciferase Assay:** A luciferase assay reagent is added to the cells, and the luminescence is measured using a plate reader.
- **Data Analysis:** The luminescence signal is normalized to the vehicle control. The IC₅₀ value, the concentration of **TMP920** that causes 50% inhibition of the luciferase signal, is calculated from the dose-response curve.



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